2,3-dimethyl-N-propylquinoxaline-6-carboxamide
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Overview
Description
2,3-dimethyl-N-propylquinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-propylquinoxaline-6-carboxamide typically involves the condensation of appropriate diketones with o-phenylenediamine derivatives. One common method includes the reaction of 2,3-diketoquinoxalines with phosphorous oxychloride and sodium azide, followed by recrystallization . The reaction conditions often involve refluxing the mixture for several hours and then cooling it before purification.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. Green chemistry approaches are often employed to make the process more environmentally friendly. These methods may include the use of less hazardous reagents and solvents, as well as energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-N-propylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2,3-dimethyl-N-propylquinoxaline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-propylquinoxaline-6-carboxamide involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its basic structure and diverse applications.
Quinoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Pyridine: A simpler nitrogen heterocycle often used in similar applications.
Uniqueness
2,3-dimethyl-N-propylquinoxaline-6-carboxamide stands out due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
2,3-dimethyl-N-propylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-7-15-14(18)11-5-6-12-13(8-11)17-10(3)9(2)16-12/h5-6,8H,4,7H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFNWKCUOWHSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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